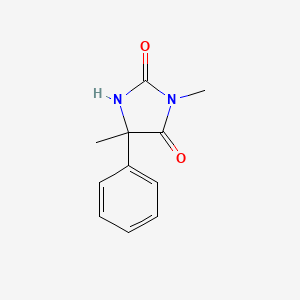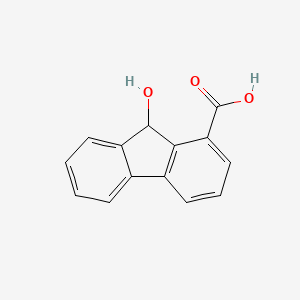methanone CAS No. 23265-28-3](/img/structure/B12008915.png)
[3-(Bromomethyl)-3-phenyloxiran-2-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is an organic compound with a complex structure that includes a bromomethyl group, a phenyloxirane ring, and a phenylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone typically involves the reaction of a suitable precursor with brominating agents under controlled conditions. One common method involves the bromination of a phenyloxirane derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate in solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is used as an intermediate in the synthesis of complex organic molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in probing active sites of enzymes.
Medicine
In medicinal chemistry, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of molecules with specific biological activities.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone involves its interaction with nucleophiles through the bromomethyl group. This interaction leads to the formation of covalent bonds, which can modify the structure and function of target molecules. The compound’s ability to undergo various chemical reactions allows it to participate in multiple pathways, making it a versatile tool in chemical and biological research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone
- 3-(Iodomethyl)-3-phenyloxiran-2-ylmethanone
- 3-(Hydroxymethyl)-3-phenyloxiran-2-ylmethanone
Uniqueness
Compared to its analogs, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and selectivity in chemical reactions. The bromine atom’s size and electronegativity influence the compound’s behavior, making it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
23265-28-3 |
|---|---|
Fórmula molecular |
C16H13BrO2 |
Peso molecular |
317.18 g/mol |
Nombre IUPAC |
[3-(bromomethyl)-3-phenyloxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H13BrO2/c17-11-16(13-9-5-2-6-10-13)15(19-16)14(18)12-7-3-1-4-8-12/h1-10,15H,11H2 |
Clave InChI |
PNXBIYWYSDILPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2C(O2)(CBr)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1-Methylethylidene)hydrazino]benzoic acid](/img/structure/B12008835.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008844.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008856.png)
![N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B12008867.png)
![2-({4-allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12008870.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008871.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008885.png)




![4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008904.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008908.png)
